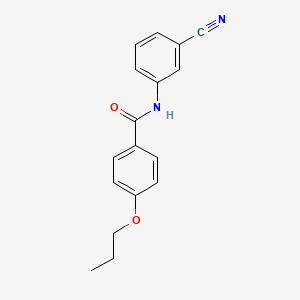

N-(3-cyanophenyl)-4-propoxybenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3-cyanophenyl)-4-propoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-2-10-21-16-8-6-14(7-9-16)17(20)19-15-5-3-4-13(11-15)12-18/h3-9,11H,2,10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVULLQPLNTCND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-4-propoxybenzamide typically involves the reaction of 3-cyanophenylamine with 4-propoxybenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of N-(3-cyanophenyl)-4-propoxybenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through recrystallization or chromatographic techniques to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-cyanophenyl)-4-propoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-(3-cyanophenyl)-4-propoxybenzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(3-cyanophenyl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substitution Patterns and Pharmacological Activity

The table below compares key structural and functional attributes of N-(3-cyanophenyl)-4-propoxybenzamide with analogous benzamide derivatives:

Physicochemical Properties

- Lipophilicity : The 4-propoxy group in the target compound and Compound 23 increases hydrophobicity compared to nitro- or trifluoromethyl-substituted analogs (e.g., 4-nitrobenzamide derivatives). This may enhance blood-brain barrier penetration, relevant for neurological targets .

- Electronic Effects: The cyano group (strong electron-withdrawing) in the target compound and Taranabant may polarize the amide bond, affecting hydrogen-bonding capacity and receptor binding compared to electron-donating groups (e.g., methoxy in Flutolanil) .

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-(3-cyanophenyl)-4-propoxybenzamide?

- Methodology :

- Route 1 : React 3-cyanoaniline with 4-propoxybenzoyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) using triethylamine (TEA) as a base to neutralize HCl byproducts. Stir at room temperature for 12–24 hours .

- Route 2 : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) using Pd₂(dba)₃, rac-BINAP ligand, and NaO-t-Bu in toluene under reflux. Yields >90% reported under optimized conditions .

Q. How is the compound characterized post-synthesis?

- Key Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 8.49 ppm for aromatic protons) and ¹³C NMR (δ 165.3 ppm for carbonyl) .

- Mass Spectrometry : ESI-MS (m/z 348.13 [M+H]⁺) confirms molecular weight .

- Chromatography : HPLC or silica gel column purification (hexanes/ethyl acetate, 3:1) for purity assessment .

Q. What functional groups are critical for its reactivity?

- Key Groups :

- Cyano (-CN) : Participates in hydrogen bonding and π-stacking with biological targets .

- Benzamide (-C(=O)NH-) : Stabilizes interactions via hydrogen bonding .

- Propoxy (-OCH₂CH₂CH₃) : Enhances lipophilicity and membrane permeability .

Advanced Questions

Q. How to design analogs to study structure-activity relationships (SAR)?

- Methodology :

- Substituent Variation : Replace the cyano group with halogens (e.g., Cl, F) or modify the propoxy chain length.

- Computational Modeling : Use AutoDock or Schrödinger Suite for docking studies against neuronal nicotinic receptors (e.g., α4β2 nAChR) .

- Example : Compound 23 (N-(6-(phenylamino)pyridin-2-yl)-4-propoxybenzamide) showed IC₅₀ = 120 nM for α4β2 nAChR inhibition .

Q. How to resolve conflicting spectral data (e.g., ambiguous NMR signals)?

- Analytical Strategies :

- 2D NMR : HSQC and COSY to assign overlapping aromatic protons .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₉H₁₉Cl₂N₃O₃) .

- X-ray Crystallography : Resolve stereochemistry (if crystalline derivatives are available) .

Q. How to optimize reaction yields in palladium-catalyzed synthesis?

- Optimization Parameters :

- Catalyst Loading : 5 mol% Pd₂(dba)₃ with 10 mol% rac-BINAP .

- Temperature : Reflux in toluene (110°C) for 6–8 hours.

- Base : NaO-t-Bu (2 equivalents) for efficient deprotonation .

Advanced Methodological Challenges

Q. How to evaluate binding affinity to neuronal nicotinic receptors?

- Assay Design :

- Radioligand Binding : Use [³H]-epibatidine for α4β2 nAChR competition assays.

- Electrophysiology : Patch-clamp studies in transfected HEK293 cells .

Q. How to address low solubility in biochemical assays?

- Solutions :

- Co-solvents : ≤1% DMSO in aqueous buffers.

- Nanoparticle Formulation : Use PEG-PLGA carriers to enhance bioavailability .

Q. Interpreting conflicting bioactivity data across studies?

- Troubleshooting :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.